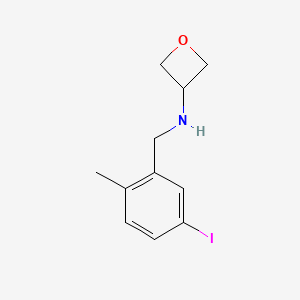

N-(5-iodo-2-methylbenzyl)oxetan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-iodo-2-methylbenzyl)oxetan-3-amine is a chemical compound that features a unique structure combining an oxetane ring with an iodinated benzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)oxetan-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 5-iodo-2-methylbenzylamine and oxetan-3-one.

Formation of the Oxetane Ring: The oxetane ring can be formed through intramolecular cyclization reactions.

Coupling Reaction: The final step involves coupling the oxetane ring with the iodinated benzylamine using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-iodo-2-methylbenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azides or other substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties : Recent studies have indicated that oxetane derivatives, including N-(5-iodo-2-methylbenzyl)oxetan-3-amine, exhibit promising anticancer activity. The oxetane ring can enhance the pharmacokinetic properties of compounds, improving their efficacy against cancer cells. Research has shown that modifications to the oxetane structure can lead to improved selectivity and potency in targeting specific cancer types .

Antiviral Activity : There is emerging evidence suggesting that compounds containing oxetane moieties can exhibit antiviral properties. For instance, certain oxetanes have been investigated for their ability to inhibit viral replication mechanisms, making them potential candidates for antiviral drug development . The presence of the iodine atom in this compound may further enhance its biological activity by increasing electron density and influencing molecular interactions .

Synthetic Methodologies

Synthesis Techniques : The synthesis of this compound can be achieved through various methods involving the formation of the oxetane ring followed by amination reactions. For example, one approach involves reacting 3-(chloromethyl)-3-methyloxetane with amines under controlled conditions to yield the desired product. This method allows for the introduction of various substituents on the oxetane ring, tailoring the compound for specific applications .

Bioisosteric Replacement : The compound serves as a potential bioisostere for other amine-containing drugs. The incorporation of an oxetane ring can modify the physicochemical properties of lead compounds, enhancing their solubility and metabolic stability while maintaining biological activity. This strategy is particularly useful in optimizing drug candidates during the early stages of pharmaceutical development .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in a prominent medicinal chemistry journal, researchers evaluated a series of oxetane derivatives, including this compound, against various cancer cell lines. The results demonstrated significant cytotoxicity in breast and lung cancer models, with IC50 values indicating strong potential for further development into therapeutic agents .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of oxetane compounds against influenza virus strains. This compound was included in a panel of compounds tested for inhibitory effects on viral replication. The findings suggested that this compound could significantly reduce viral titers, warranting further investigation into its mechanisms of action and potential as an antiviral agent .

Summary Table

| Application Area | Details |

|---|---|

| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines; potential for therapeutic development. |

| Antiviral Activity | Shows promise in inhibiting viral replication; requires further studies to confirm efficacy. |

| Synthetic Methodologies | Synthesis through chloromethylation and amination; bioisosteric replacement for drug optimization. |

Wirkmechanismus

The mechanism of action of N-(5-iodo-2-methylbenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with enzymes or receptors. The iodinated benzylamine moiety can also participate in binding interactions with biological targets, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-methylbenzyl)oxetan-3-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.

N-(5-bromo-2-methylbenzyl)oxetan-3-amine: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and interactions.

Uniqueness

N-(5-iodo-2-methylbenzyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activity. The combination of the oxetane ring and the iodinated benzylamine moiety provides a versatile scaffold for the development of new compounds with diverse applications .

Eigenschaften

IUPAC Name |

N-[(5-iodo-2-methylphenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-8-2-3-10(12)4-9(8)5-13-11-6-14-7-11/h2-4,11,13H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUAORQHMAQASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CNC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.